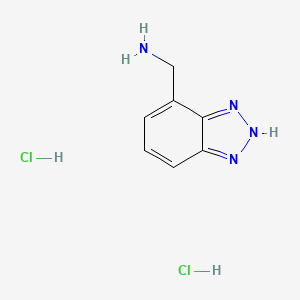

2H-Benzotriazol-4-ylmethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical compounds like “2H-Benzotriazol-4-ylmethanamine;dihydrochloride” are typically used in various fields such as pharmaceuticals, chemical research, and industrial applications . They often have unique properties that make them useful for specific purposes.

Synthesis Analysis

The synthesis of chemical compounds involves a series of chemical reactions, with the aim of obtaining a product with specific properties. The process often involves the use of catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis

The molecular structure of a compound determines its properties and behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to analyze the structure of a molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide valuable information about its stability, reactivity, and potential uses .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can give important insights into how the compound behaves under different conditions .Scientific Research Applications

Environmental Presence and Effects

Occurrence in the Environment

Benzotriazoles, including 2H-Benzotriazol-4-ylmethanamine derivatives, are widely used as UV stabilizers in cosmetics, as corrosion inhibitors in various industrial applications, and are known to persist in the environment. Studies have detected these compounds in sediment, sewage sludge, and surface waters, highlighting their widespread distribution and potential environmental impact (Zi-Feng Zhang et al., 2011).

Toxicity Assessment

Research into the toxicity of benzotriazoles and their derivatives has shown that these compounds can be harmful to aquatic life, underscoring the importance of monitoring and managing their presence in the environment (D. Pillard et al., 2001).

Synthetic Applications and Chemical Properties

Synthetic Chemistry

Benzotriazole derivatives serve as intermediates in the synthesis of complex organic molecules. For instance, they have been used in the synthesis of azetidinones with antifungal activity, highlighting their utility in medicinal chemistry and drug development (M. P. Toraskar et al., 2009).

Advanced Materials

The chemical properties of benzotriazole derivatives are exploited in the development of advanced materials, such as polymers and coatings, to enhance durability and resistance to UV degradation. This application is critical in extending the lifespan of materials exposed to sunlight (Dariusz Kiejza et al., 2022).

Environmental Degradation and Treatment

Photodegradation Studies

The fate of benzotriazoles under environmental conditions has been studied, with findings indicating that these compounds can undergo photodegradation when exposed to sunlight. This research is vital for understanding how benzotriazoles degrade in natural waters and the potential formation of harmful by-products (Cindy Weidauer et al., 2016).

Innovative Removal Techniques

Efforts to remove benzotriazole derivatives from water have included the use of advanced oxidation processes. Studies demonstrate the effectiveness of these methods in degrading benzotriazole UV stabilizers, contributing to the development of more efficient wastewater treatment technologies (Dariusz Kiejza et al., 2022).

Safety And Hazards

Future Directions

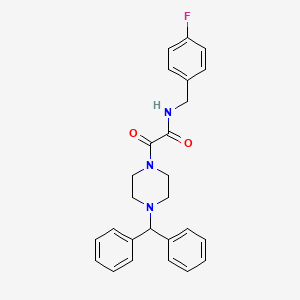

properties

IUPAC Name |

2H-benzotriazol-4-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRALOOIVSQVJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Benzotriazol-4-ylmethanamine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[(-)-pinanediolato]diboron](/img/structure/B2718788.png)

![Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2718791.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2718793.png)

![5-Fluoro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2718799.png)

![1-ethyl-5-{[methyl(propyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2718801.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide](/img/structure/B2718802.png)

![Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate](/img/structure/B2718803.png)

![N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2718805.png)